molecular formula C12H12BrN3OS B7537807 N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide

Cat. No. B7537807
M. Wt: 326.21 g/mol
InChI Key: PEZDOWUHQVSJOG-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide, also known as BMT-047, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has been synthesized using various methods.

Mechanism of Action

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide also inhibits the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. Physiologically, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its ability to inhibit the activity of PARP, which is important in cancer research. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. One limitation of using N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide. One direction is to investigate its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to optimize the synthesis method of N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide to improve its yield and solubility. Finally, more research is needed to understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide and its effects on cellular processes.

Synthesis Methods

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-2-thiophenemethanol with N,N-dimethyl-2,5-dioxopyrrolidine-3-carboxamide in the presence of a base. Another method involves the reaction of 5-bromo-2-thiophenemethanol with N,N-dimethyl-2,5-dioxopyrrolidin-3-yl acetamide in the presence of a base. The yield of the compound using these methods ranges from 50% to 80%.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been shown to have potential therapeutic applications in various scientific research fields. It has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) in cancer cells. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-8-5-15-10(6-14-8)12(17)16(2)7-9-3-4-11(13)18-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDOWUHQVSJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide

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